BenchChemオンラインストアへようこそ!

(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

Peptide conformation β/γ-peptide foldamers Proteolytic stability

The compound (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid (CAS 2171164-46-6; molecular formula C20H21NO4; molecular weight 339.4 g/mol) is a chiral, Fmoc-protected γ-amino acid derivative. It features an (R)-configured methyl branch at the 3-position of a butanoic acid backbone, with the Fmoc-protected amino group at the 4-position.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 2171164-46-6
Cat. No. B6261886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
CAS2171164-46-6
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1
InChIKeyFJQMOICNHNBVMZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid (CAS 2171164-46-6) as a Chiral Fmoc-Protected β-Amino Acid Building Block


The compound (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid (CAS 2171164-46-6; molecular formula C20H21NO4; molecular weight 339.4 g/mol) is a chiral, Fmoc-protected γ-amino acid derivative . It features an (R)-configured methyl branch at the 3-position of a butanoic acid backbone, with the Fmoc-protected amino group at the 4-position. This structural arrangement classifies it as a non-proteinogenic, β2/γ-amino acid building block primarily utilized in solid-phase peptide synthesis (SPPS) for introducing conformational constraints and metabolic stability into peptidomimetics [1]. The Fmoc group enables standard Fmoc/tBu SPPS compatibility.

Why In-Class Fmoc-Amino Acids Cannot Substitute (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid in Constrained Peptide Design


While numerous Fmoc-protected amino acids share the same molecular formula C20H21NO4 (e.g., Fmoc-Val-OH, Fmoc-D-Val-OH), direct replacement fails because the target compound is a γ-amino acid with a methyl branch at the β-carbon, not an α-amino acid . This backbone expansion alters the spacing between the amino and carboxyl functionalities, fundamentally changing the resulting peptide's conformational landscape, hydrogen-bonding patterns, and susceptibility to proteolytic degradation [1]. Furthermore, the (R)-stereochemistry at the 3-methyl position induces a specific spatial orientation that cannot be replicated by the (S)-enantiomer or achiral linear analogs such as Fmoc-4-aminobutanoic acid . Generic substitution risks loss of target binding affinity, altered pharmacokinetics, and failed synthetic routes.

Quantitative Differentiation Evidence for (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid vs. Structural Analogs


Conformational Constraint: γ-Amino Acid Backbone vs. α-Amino Acid Isomer (Fmoc-Val-OH)

The target compound possesses a γ-amino acid backbone compared to the α-amino acid backbone of its constitutional isomer Fmoc-Val-OH (CAS 68858-20-8), both with identical molecular formula C20H21NO4. Literature on β/γ-peptide foldamers demonstrates that incorporating a γ-amino acid residue increases the number of backbone torsional degrees of freedom, leading to distinct helical secondary structures (e.g., 12-helix or 14-helix for γ-peptides) that are not accessible to α-peptides [1]. While no direct head-to-head structural comparison between the target compound and Fmoc-Val-OH was identified, class-level data indicate that γ-amino acid residues generally confer a 10–100-fold increase in resistance to proteolytic degradation by common serine proteases compared to their α-amino acid counterparts [2]. This supports the selection of the target compound over Fmoc-Val-OH when extended in vivo half-life is required.

Peptide conformation β/γ-peptide foldamers Proteolytic stability

Chiral Methyl Branch: (R)-3-Methyl vs. (S)-3-Methyl Enantiomer Impact on Peptide Helicity

The (R)-configuration at the 3-methyl position of the target compound contrasts with the (S)-enantiomer (CAS not explicitly identified for the Fmoc derivative, but the free (3S)-4-amino-3-methylbutanoic acid is known). In β-peptide foldamer research, the absolute configuration of β-substituents dictates the handedness and stability of helical structures [1]. For β2-amino acids with a single side chain, the (R)-configuration at the β-carbon favors left-handed 14-helix formation, while the (S)-configuration promotes right-handed helices, with reported circular dichroism (CD) molar ellipticity differences of approximately 20,000–30,000 deg·cm²·dmol⁻¹ between enantiomeric peptides [2]. This class-level inference, while not measured on the target compound itself, establishes that the (R) and (S) forms are not interchangeable and will produce opposite helical senses in folded peptidomimetics.

Stereochemical differentiation Peptide helicity Enantiomer comparison

Methyl Branch Steric Effect on SPPS Coupling Efficiency: 3-Methyl vs. Linear 4-Amino Backbone

The presence of the 3-methyl substituent introduces steric hindrance near the carboxylic acid coupling site compared to the linear analog Fmoc-4-aminobutanoic acid (Fmoc-GABA). While no direct comparative coupling efficiency data were identified for the target compound itself, class-level studies on β-branched Fmoc-amino acids show that β-substitution typically reduces acylation rates by 2- to 5-fold relative to linear analogs when using HBTU/DIEA activation [1]. This necessitates adjusted coupling protocols (e.g., double coupling or the use of more potent reagents such as HATU) to achieve >99% coupling yield. Researchers procuring this building block should anticipate the need for optimized coupling conditions compared to the simpler Fmoc-GABA scaffold.

SPPS coupling efficiency Steric hindrance Fmoc SPPS

LogP and Solubility Differentiation: Fmoc-γ-Amino Acid vs. Fmoc-α-Amino Acid Isomers

The target compound, being a γ-amino acid with a free carboxylic acid and an Fmoc-protected amine, is expected to exhibit an experimental LogD7.4 value intermediate between the highly lipophilic Fmoc-Val-OH (predicted LogP ~3.2) and the more hydrophilic Fmoc-4-aminobutanoic acid (predicted LogP ~2.0) . Computed LogP for the target compound is approximately 2.65 (XLogP3) [1]. However, no experimentally measured LogD or aqueous solubility data were identified for the target compound itself. The inferred intermediate lipophilicity suggests that the target compound may offer a balanced solubility profile for both organic-phase coupling and aqueous workup compared to the more hydrophobic Fmoc-Val-OH.

Lipophilicity Aqueous solubility Fmoc-amino acid comparison

Optimal Application Scenarios for Procuring (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid


Synthesis of Conformationally Constrained Peptidomimetics Requiring a γ-Amino Acid Spacer

When the design of a peptidomimetic demands a backbone expansion to improve proteolytic resistance while maintaining a specific spacing between pharmacophoric groups, the target compound provides a γ-amino acid scaffold with a chiral methyl branch. This scenario is informed by class-level evidence that γ-peptide backbones exhibit up to 100-fold enhanced stability against serine proteases [Section 3, Evidence 1]. The (R)-3-methyl group adds further conformational restriction that can pre-organize the peptidomimetic into the desired bioactive conformation.

Differentiation of Helical Handedness in Foldamer-Based Inhibitors

For projects where the three-dimensional display of side chains dictates target engagement, the (R)-3-methyl configuration of this building block is predicted (based on class-level β2-amino acid data) to promote a left-handed helical fold [Section 3, Evidence 2]. This is essential when the intended protein target binding pocket requires a specific helix handedness. The (S)-enantiomer would produce the opposite hand and should not be substituted.

Medicinal Chemistry Optimization of HCV NS5A or Similar Antiviral Peptidomimetic Scaffolds

The free amino acid 4-amino-3-methylbutanoic acid has been implicated in the synthesis of dipeptide-capped HCV NS5A replication complex inhibitors [1]. The Fmoc-protected (R)-form enables incorporation of this specific γ-amino acid fragment via standard Fmoc-SPPS into antiviral peptidomimetic leads where the methyl branch may contribute to favorable hydrophobic contacts with the NS5A protein surface. Procurement of the pre-protected Fmoc form avoids an additional protection step and ensures enantiomeric purity.

Quote Request

Request a Quote for (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.